N,S-Diacetylcysteamine chemical structure and properties
N,S-Diacetylcysteamine chemical structure and properties
An In-Depth Technical Guide to N,S-Diacetylcysteamine: Structure, Properties, and Therapeutic Potential
Introduction
N,S-Diacetylcysteamine is a derivative of cysteamine, a compound of significant interest in the pharmaceutical sciences. As a dual-acetylated molecule, it presents unique chemical properties that position it as a potential prodrug with improved characteristics over its parent compounds, cysteamine and N-acetylcysteamine. This guide offers a comprehensive overview of N,S-Diacetylcysteamine, from its fundamental chemical structure and properties to its synthesis, proposed mechanism of action, and potential applications in research and drug development. For researchers and professionals in the field, this document aims to provide a foundational understanding and practical insights into this promising molecule.
Chemical Structure and Physicochemical Properties
N,S-Diacetylcysteamine, with the chemical formula C6H11NO2S, is characterized by the acetylation of both the amino and thiol groups of cysteamine.[1] This structural modification has a significant impact on its physicochemical properties, influencing its stability, solubility, and pharmacokinetic profile.
Chemical Structure
The IUPAC name for N,S-Diacetylcysteamine is S-[2-(acetylamino)ethyl] ethanethioate.[1] The presence of a thioester linkage, in place of a free thiol, and an amide bond are the key structural features.
Caption: Chemical structure of N,S-Diacetylcysteamine.
Physicochemical Properties
A summary of the key physicochemical properties of N,S-Diacetylcysteamine is presented in the table below. These properties are crucial for designing experimental protocols and formulating delivery systems.
| Property | Value | Reference |
| Molecular Formula | C6H11NO2S | [1] |
| Molecular Weight | 161.22 g/mol | [1] |
| CAS Number | 1420-88-8 | [1] |
| Appearance | Liquid | |
| Density | 1.121 g/mL at 25 °C | [2][3] |
| Boiling Point | 138-140 °C/7 mmHg | [2][3] |
| Melting Point | 6-7 °C | [2][3] |
| Refractive Index | n20/D 1.511 | [2][3] |
| Storage Temperature | 2-8°C Refrigerator | [1] |
Synthesis of N,S-Diacetylcysteamine
The synthesis of N,S-Diacetylcysteamine can be achieved through the acetylation of cysteamine. A common approach involves the use of an acetylating agent, such as acetic anhydride, to introduce acetyl groups to both the amine and thiol functionalities of the starting material. The synthesis of related N-acetylcysteine compounds has been described, providing a basis for this synthetic route.[4]
Caption: A simplified workflow for the synthesis of N,S-Diacetylcysteamine.
A generalized protocol for the synthesis is as follows:
-
Dissolution: Cysteamine is dissolved in a suitable solvent.
-
Acetylation: Acetic anhydride is added to the solution, often in the presence of a base to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC).
-
Purification: Once the reaction is complete, the product is isolated and purified, for instance, through crystallization.[5]
Proposed Mechanism of Action
N,S-Diacetylcysteamine is hypothesized to function as a prodrug of cysteamine and N-acetylcysteamine. Prodrugs are inactive compounds that are metabolized in the body to produce an active drug.[6] This strategy is often employed to improve drug delivery, bioavailability, and patient compliance by masking undesirable properties of the active compound, such as taste and smell.[7][8][9]
Upon administration, N,S-Diacetylcysteamine is likely hydrolyzed by esterases and amidases in the body to release cysteamine and acetic acid. Cysteamine can then exert its therapeutic effects. One of the primary mechanisms of action of related compounds like N-acetylcysteine (NAC) is the replenishment of intracellular glutathione (GSH), a critical antioxidant.[[“]][11] By providing a source of cysteine, a precursor for GSH synthesis, these compounds help protect cells from oxidative damage.[[“]][11]
Caption: Proposed metabolic pathway and mechanism of action for N,S-Diacetylcysteamine.
Applications in Research and Drug Development
The unique structure of N,S-Diacetylcysteamine suggests several potential therapeutic applications, primarily leveraging its role as a cysteamine prodrug and its potential mucolytic properties.
Treatment of Cystinosis
Cystinosis is a rare genetic disorder characterized by the accumulation of cystine within lysosomes. The standard treatment is the administration of cysteamine, which helps to deplete the stored cystine.[8] However, patient compliance can be low due to the unpleasant taste and odor of cysteamine.[7] N,S-Diacetylcysteamine, as a tasteless and odorless prodrug, could offer a more palatable alternative, improving the quality of life for patients.[9] Research into novel cysteamine prodrugs is an active area of investigation.[7][8][12]
Mucolytic Agent in Respiratory Diseases
N-acetylcysteine (NAC) is a well-established mucolytic agent used to treat conditions with thick and viscous mucus, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD).[13][14][15] NAC works by breaking the disulfide bonds in mucoproteins, thereby reducing the viscosity of the mucus.[11][16][17] Given its structural similarity and its potential to release a thiol-containing active molecule, N,S-Diacetylcysteamine may also possess mucolytic properties. In cystic fibrosis, where thick mucus obstructs the airways, a new mucolytic agent could be of significant benefit.[14][18] Studies have shown that NAC can enhance the penetration of other drugs through the thick mucus in cystic fibrosis patients.[19]
Experimental Protocol: In-Vitro Mucolytic Activity Assay
To evaluate the potential of N,S-Diacetylcysteamine as a mucolytic agent, an in-vitro assay can be performed. The following is a generalized protocol:
-
Sputum Collection: Collect sputum samples from patients with respiratory conditions characterized by mucus hypersecretion.
-
Homogenization: Gently homogenize the sputum samples to ensure consistency.
-
Treatment: Aliquot the homogenized sputum and treat with varying concentrations of N,S-Diacetylcysteamine, N-acetylcysteine (as a positive control), and a placebo (saline solution).
-
Viscosity Measurement: After a defined incubation period, measure the viscosity of the sputum samples using a rheometer.
-
Data Analysis: Compare the reduction in viscosity between the different treatment groups to determine the mucolytic efficacy of N,S-Diacetylcysteamine.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[20]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[21][22]
-
Handling: Avoid contact with skin, eyes, and clothing.[20][21] Do not ingest or inhale.[20] Wash hands thoroughly after handling.[20]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[20][21] It is recommended to store under an inert gas as it may be air-sensitive.[21]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[23]
Conclusion and Future Directions
N,S-Diacetylcysteamine is a molecule with considerable potential in drug development. Its structure suggests it could serve as an effective prodrug for cysteamine, offering a more patient-friendly treatment option for cystinosis. Furthermore, its potential mucolytic properties warrant investigation for its use in respiratory diseases. Future research should focus on in-vivo pharmacokinetic and pharmacodynamic studies to validate its efficacy and safety profile. Clinical trials will be necessary to establish its therapeutic role in various disease states.
References
- Synthesis of N-acetylcysteine compounds. PubMed.
- SAFETY D
- N-(2-MERCAPTOETHYL)
- A potential new prodrug for the treatment of cystinosis: Design, synthesis and in-vitro evalu
- SAFETY D
- SAFETY D
- SAFETY D
- Organic Syntheses Procedure. Organic Syntheses.
- N-Acetylcysteamine 95 1190-73-4. Sigma-Aldrich.
- Acetylcysteamine | C4H9NOS | CID 14484. PubChem - NIH.
- Cysteamine Prodrugs For an Improved Treatment of Cystinosis.
- Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI.
- Mechanisms and Therapeutics of N-acetylcysteine: A Recent Update.
- Synthesis and integration of N‐acetylcysteamine (HSNAC) into synthetic...
- Archive: Cystic Fibrosis Discovery May Lead to New Treatment Strategy to Help Patients Bre
- CAS No : 1420-88-8 | Product Name : N,S-Diacetylcysteamine.
- A potential new prodrug for the treatment of cystinosis: design, synthesis and in-vitro evalu
- N-Acetylcysteamine. NIST WebBook.
- Prodrugs of Cysteamine – Dec 2006.
- N-Acetylcysteine.
- Synthesis of Acetylcystiene. Unknown Source.
- Efficacy of Adding Oral N acetyl Cysteine Supplement to the Cystic Fibrosis Treatment Regimen: A Randomized Quasi-Experimental Trial. PMC.
- (PDF) Effect of oral N-acetylcysteine on mucus clearance.
- N-Acetylcysteamine 95 1190-73-4. Sigma-Aldrich.
- Synthesis of diacylated γ-glutamyl-cysteamine prodrugs, and in vitro evaluation of their cytotoxicity and intracellular delivery of cysteamine. PubMed.
- The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. PubMed.
- What is N-Acetyl Cysteine (NAC) mechanism of action?. Consensus.
- N-Acetyl cysteamine. ChemBK.
- Role of N-acetylcysteine in Cystic Fibrosis. Encyclopedia MDPI.
- Mucolytic: Agents, Uses, Types, Purpose & Results. Cleveland Clinic.
- N-acetylcysteine enhances cystic fibrosis sputum penetration and airway gene transfer by highly compacted DNA nanoparticles. PubMed.
- What is the mechanism of Acetylcysteine?.
- N-Acetyl Cysteine (NAC). Cystic Fibrosis News Today.
- What is the role of N-acetylcysteine (NAC)
- Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A System
- Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. MDPI.
- (PDF) PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE.
- PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE. International Journal of Pharmaceutics and Drug Analysis.
- N-Acetylcysteamine 95 1190-73-4. MilliporeSigma.
- N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. PMC - NIH.
- N-acetylcysteine Clinical Applic
- Application Notes and Protocols: N-Acetylcysteine as a Precursor in Drug Synthesis and a Therapeutic Agent. Benchchem.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-乙酰基半胱胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis of N-acetylcysteine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cystinosis.org.uk [cystinosis.org.uk]
- 7. cystinosis.org [cystinosis.org]
- 8. A potential new prodrug for the treatment of cystinosis: design, synthesis and in-vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cystinosis.org.uk [cystinosis.org.uk]
- 10. consensus.app [consensus.app]
- 11. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 12. Synthesis of diacylated γ-glutamyl-cysteamine prodrugs, and in vitro evaluation of their cytotoxicity and intracellular delivery of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 15. mdpi.com [mdpi.com]
- 16. droracle.ai [droracle.ai]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Archive: Cystic Fibrosis Discovery May Lead to New Treatment Strategy to Help Patients Breathe Easier | UC San Francisco [ucsf.edu]
- 19. N-acetylcysteine enhances cystic fibrosis sputum penetration and airway gene transfer by highly compacted DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fishersci.be [fishersci.be]
- 21. N-(2-MERCAPTOETHYL)ACETAMIDE - Safety Data Sheet [chemicalbook.com]
- 22. cdn.pfizer.com [cdn.pfizer.com]
- 23. fishersci.com [fishersci.com]
